7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
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Description
7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. The unique chemical structure of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride has made it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives has been explored for various scientific purposes. For example, the treatment of specific benzodiazepin-2-ones with methyl or hexyl tosylate leads to products that differ in the alkyl substituent at the benzodiazepine fragment. This alteration significantly changes the conformation of the central molecular fragment, influencing the assembly mode in the crystal structure through different types of hydrogen and halogen bonds (Kravtsov et al., 2012).
Pharmacological Properties
The pharmacological properties of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives are closely related to their ability to bind to benzodiazepine receptors. These compounds exhibit various effects such as anxiolytic, anticonvulsant, and analgesic properties. The study of these derivatives is crucial for understanding the relationship between chemical structure and psychopharmacological activity, contributing to the development of new therapeutic agents (Andronati et al., 2002).
properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWURRJDRBLVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
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